B1574324 DS-7423

DS-7423

Cat. No. B1574324
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

Scientific Research Applications

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), exhibits significant antitumor effects, particularly in ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, among other isoforms, and has shown promise in preclinical trials. In ovarian clear cell adenocarcinoma cell lines, DS-7423 induced TP53-dependent apoptosis more effectively in lines without TP53 mutations, suggesting its potential as a targeted therapy for OCCA (Kashiyama et al., 2014).

Phase I Clinical Trials in Japanese Patients with Advanced Solid Tumors

A phase I clinical trial of DS-7423 was conducted in Japanese patients with advanced solid tumors. The study focused on safety, pharmacokinetics, and pharmacodynamics to determine the maximum tolerated dose and recommended phase II dose. DS-7423 showed evidence of anticancer activity and disease stabilization, although the maximum tolerated dose was not reached in the study (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

A study called for global harmonization of phase I oncology trials, using the example of two parallel first-in-human phase I studies of DS-7423 conducted in the United States and Japan. This study aimed to determine the safety, pharmacokinetics, and efficacy of DS-7423 in different populations, emphasizing the need for standardized approaches in clinical trials for effective global drug development (Yokota et al., 2017).

properties

Product Name

DS-7423

Appearance

Solid powder

synonyms

DS7423;  DS 7423;  DS-7423; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.